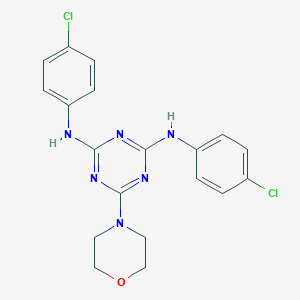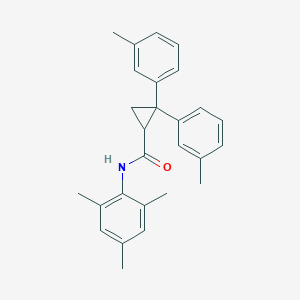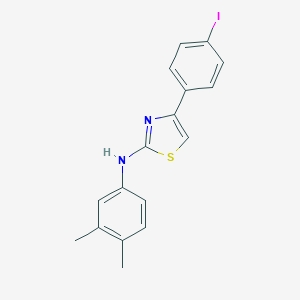![molecular formula C18H20N4O5 B392378 5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B392378.png)
5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines a pyrimidinetrione core with a nitrophenyl and dimethylpiperidino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of a pyrimidinetrione derivative with a nitrophenylmethylene precursor. The reaction conditions often require the use of a strong base, such as sodium hydroxide, and an organic solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro compounds.
科学研究应用
5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitrophenyl derivatives have shown efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The dimethylpiperidino moiety may enhance the compound’s binding affinity and selectivity for its targets. Overall, the compound’s effects are mediated through a combination of electronic and steric interactions with its molecular targets.
相似化合物的比较
Similar Compounds
- **5-{[2-(2,4-dimethylpiperidino)-5-nitrophenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- **5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione derivatives with different substituents on the pyrimidinetrione core
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C18H20N4O5 |
|---|---|
分子量 |
372.4g/mol |
IUPAC 名称 |
5-[[2-(2,4-dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H20N4O5/c1-10-5-6-21(11(2)7-10)15-4-3-13(22(26)27)8-12(15)9-14-16(23)19-18(25)20-17(14)24/h3-4,8-11H,5-7H2,1-2H3,(H2,19,20,23,24,25) |
InChI 键 |
VHLWLNSUOHUUMG-UHFFFAOYSA-N |
SMILES |
CC1CCN(C(C1)C)C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=O)NC3=O |
规范 SMILES |
CC1CCN(C(C1)C)C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![17-(3-Methoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392298.png)
![2-(2-methyl-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B392299.png)
![1-(4-Methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B392300.png)

![(4Z)-N-(2-methyl-5-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B392304.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B392305.png)
![N-(4-FLUOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE](/img/structure/B392306.png)
![4-(4-Bromophenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B392309.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B392311.png)
![ETHYL (4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392314.png)
![Ethyl 5-(4-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B392316.png)

![4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B392318.png)
